REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][NH:6][C:5]2=O.P(Cl)(Cl)(Cl)=O.C(N(CC)CC)C.[NH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>CC(C)=O.C1(C)C=CC=CC=1>[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][N:6]=[C:5]2[NH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C(NC=NC2=CC1)=O
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
While the mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 20 mL-volume glass vessel equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 75° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was again heated to 75° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
STIRRING
|
Details
|
under stirring for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
thus precipitated crystalline product was collected by filtration
|
Type
|
STIRRING
|
Details
|
the aqueous mixture was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The crystalline product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 30 mL of water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(=NC=NC2=CC1)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.91 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |